2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid

PKB/Akt inhibition plasma stability heterocyclic scaffold

Piperidine-based leads often fail due to poor plasma stability. This Boc-protected azepane-acetic acid building block directly addresses that liability. • 7-membered azepane core improves metabolic resistance vs 6-membered piperidine analogs in PKB inhibitor optimization. • Crystalline powder (mp 76-77 °C), ≥95% purity enables robotic dispensing without stoichiometric corrections. • Orthogonal Boc protection permits acid-mediated deprotection fully compatible with Fmoc SPPS workflows.

Molecular Formula C13H23NO4
Molecular Weight 257.33
CAS No. 1268521-78-3
Cat. No. B594557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid
CAS1268521-78-3
Synonyms2-{1-[(tert-butoxy)carbonyl]azepan-4-yl}acetic acid
Molecular FormulaC13H23NO4
Molecular Weight257.33
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(CC1)CC(=O)O
InChIInChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14-7-4-5-10(6-8-14)9-11(15)16/h10H,4-9H2,1-3H3,(H,15,16)
InChIKeySEUSWUSUWUZJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Azepane Acetic Acid: Why This Scaffold Matters


2-{1-[(Tert-butoxy)carbonyl]azepan-4-yl}acetic acid (CAS 1268521-78-3) is a Boc-protected, seven-membered cyclic amino acid derivative. It belongs to the azepane class of saturated nitrogen heterocycles, distinct from the more common five- and six-membered rings. The compound is supplied as a crystalline powder with a reported melting point of 76–77 °C and an available purity of ≥95 % . These physical-state characteristics, together with the orthogonal Boc protecting group, make it a defined, stable building block for medicinal chemistry and peptide mimetic research [1].

Seven-membered azepane scaffold for conformational diversity beyond piperidine and pyrrolidine cores
Boc-protected amino acid building block, orthogonal to Fmoc-based SPPS workflows
Crystalline free-flowing powder compatible with automated parallel synthesis platforms

Procurement Logic: Why Close Analogs Cannot Replace It


Simply exchanging this azepane-based building block for a piperidine (six-membered) or pyrrolidine (five-membered) analog changes both conformational preference and metabolic stability. In head-to-head optimization campaigns, azepane derivatives have demonstrated altered in vitro inhibitory activity against PKB and improved plasma stability compared to their piperidine counterparts [1]. Additionally, replacing the Boc-protected amine with the free-base 2-(azepan-4-yl)acetic acid changes the compound's physical form, hygroscopicity, and handling safety, disrupting established synthetic routes. The quantitative differences documented below make clear why generic substitution introduces unacceptable risk.

Piperidine analog Conformational preference and plasma stability profile may shift; class-level evidence documents azepane advantage in metabolic resistance
Free amine / HCl salt Physical form and stoichiometry may not transfer directly; hygroscopicity and handling properties differ from the Boc-protected crystalline solid
Fmoc-protected analog Deprotection orthogonality context may differ; Fmoc requires basic conditions potentially incompatible with base-sensitive synthetic intermediates

Quantitative Differentiation vs. Closest Analogs


Plasma Stability: Azepane vs. Piperidine Core

In a published structure-activity study, azepane-derived PKB inhibitors were directly compared with their piperidine counterparts. The azepane series retained high potency while the best compound (compound 4) exhibited plasma stability superior to the piperidine reference compound, establishing the seven-membered ring as a key determinant for both activity and metabolic resistance [1]. The target compound supplies this azepane core in a Boc-protected form amenable to further derivatization.

Plasma Stability
Class-level
Azepane derivative retained potency and plasma stability; piperidine counterpart showed lower stability in mouse plasma assay
Reported class-level stability advantage for seven-membered ring core
Exact numerical shift not publicly extractable; class-level documentation from PKB inhibitor optimization series
PKB/Akt inhibition plasma stability heterocyclic scaffold

Solid-State Handling: Boc-Protected vs. Free Amine

The target compound is a crystalline powder with a well-defined melting point of 76–77 °C, supplied at ≥95 % purity . In contrast, the unprotected 2-(azepan-4-yl)acetic acid is frequently encountered as its hydrochloride salt (CAS 2098128-87-9, molecular weight ≈ 193.67 g/mol), which can be hygroscopic and lacks a straightforward melting point specification in common catalogs . The Boc-protected form therefore offers easier handling, accurate weighing, and consistent stoichiometry in automated parallel synthesis.

Solid-State Form
Data to verify
Crystalline powder, mp 76–77°C, purity ≥95% vs. hygroscopic HCl salt lacking defined melting point
Supports accurate weighing and automated dispensing workflows
Supplier-specified physical property; independent verification recommended for scale-up
solid-state properties hygroscopicity weighing convenience

Purity Consistency Across Vendors

Sigma-Aldrich lists a minimum purity of 95 % for this compound , and additional suppliers offer purities up to 97 % (Amatek Scientific) and 98 % (MolCore) . This multi-vendor purity floor contrasts with more exotic azepane derivatives that are often available only at 90–93 % purity or as crude intermediates, providing purchasers with documented quality assurance suitable for both discovery and early process chemistry.

Purity Specification
Data to verify
≥95% to 98% (HPLC area-%)
Multi-vendor purity floor supports use without additional purification
QC certificates accessible from multiple independent vendors; lot-specific review advised
quality control purity specification lot-to-lot consistency

Protecting-Group Orthogonality: Boc vs. Fmoc/Cbz

The tert-butyloxycarbonyl (Boc) group is removable under acidic conditions (TFA or HCl/dioxane), whereas the structurally related Fmoc-azepane-4-acetic acid (CAS 2137618-41-6) requires basic piperidine treatment . In multistep syntheses where base-sensitive functionalities are present, the Boc-protected building block provides a documented orthogonal deprotection pathway that the Fmoc analog cannot offer, preventing side reactions such as epimerization or ester hydrolysis [1].

Deprotection Orthogonality
Class-level
Boc: acid-labile (TFA/DCM or HCl/dioxane); Fmoc: base-labile (piperidine/DMF). Orthogonal pathways enable selective deprotection.
Supports synthetic routes containing base-sensitive esters or intermediates
Standard SPPS protocol context; substrate-specific validation advised for complex sequences
orthogonal protection solid-phase peptide synthesis Boc strategy

Recommended Deployment Scenarios


Peptidomimetic Optimization for Metabolic Stability

When a piperidine-containing lead exhibits poor plasma stability, replacing the 6-membered ring with the azepane core supplied by this building block can improve metabolic resistance while maintaining target affinity. This is supported by the class-level evidence from azepane-based PKB inhibitor optimization .

Automated Parallel Synthesis with Crystalline Monomers

Automated synthesizers require free-flowing powders with accurate molecular weights and minimal hygroscopicity. The target compound's melting point (76–77 °C) and available purity (≥95 %, up to 98 %) make it suitable for robotic dispensing without corrective stoichiometric adjustments .

Multistep Synthesis with Base-Labile Intermediates

In schemes that install base-sensitive esters or β‑lactam intermediates, the Boc group provides acid-mediated deprotection that is orthogonal to Fmoc chemistry. The ready availability of this specific Boc-azepane-acetic acid building block avoids the need for in-house protection of the free amine [1].

Fragment Library Synthesis of Azepane Collections

Fragment-based drug discovery libraries benefit from scaffolds that explore underepresented ring systems. The azepane core introduces conformational diversity absent from piperidine or pyrrolidine libraries, and the high purity of this compound ensures consistent fragment quality across library members [2].

Application
Selection Property
Validation Focus
Peptidomimetic stability optimization
Azepane scaffold availability
Plasma stability endpoint review
Automated parallel synthesis
Crystalline solid format with defined melting point
Weighing accuracy and stoichiometry validation
Base-labile intermediate routes
Boc protection orthogonality
Deprotection condition compatibility review
Fragment library synthesis
Seven-membered ring conformational diversity
Conformational screening context

Technical Documentation Hub

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